N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine
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Overview
Description
N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features two aromatic rings substituted with nonyl and pentoxy groups, respectively. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be described as follows:
Starting Materials: 4-nonylbenzaldehyde and 4-pentoxyaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to remove water formed during the reaction.
Procedure: The aldehyde and amine are mixed in a suitable solvent like ethanol or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nonylphenyl)-1-(4-methoxyphenyl)methanimine
- N-(4-nonylphenyl)-1-(4-ethoxyphenyl)methanimine
- N-(4-nonylphenyl)-1-(4-butoxyphenyl)methanimine
Uniqueness
N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine is unique due to the specific combination of nonyl and pentoxy substituents on the aromatic rings. This unique structure may impart distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
111196-24-8 |
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Molecular Formula |
C27H39NO |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-6-4-2/h14-21,23H,3-13,22H2,1-2H3 |
InChI Key |
UKVBQGFFXRJMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
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